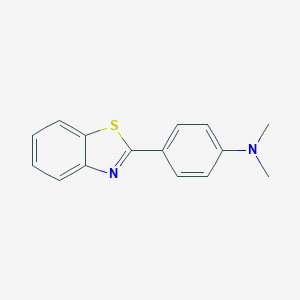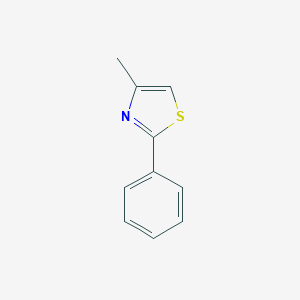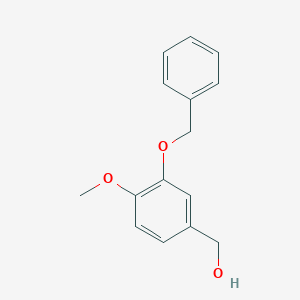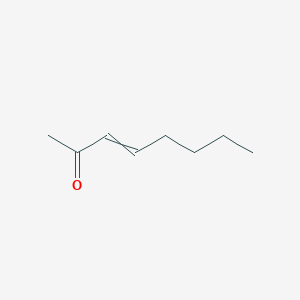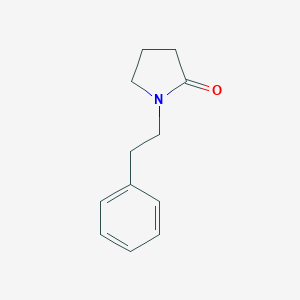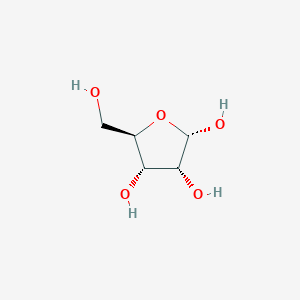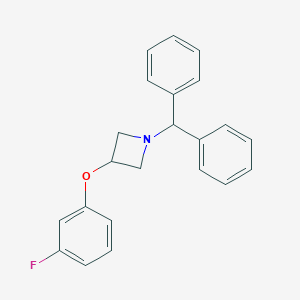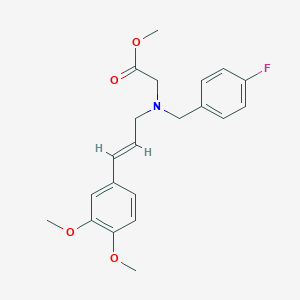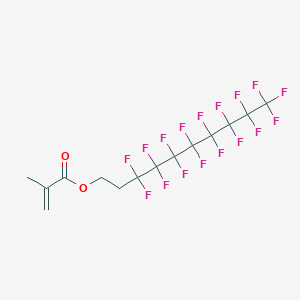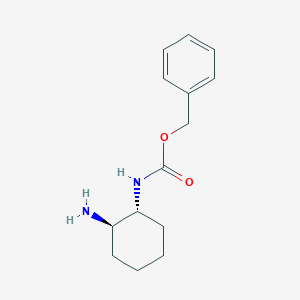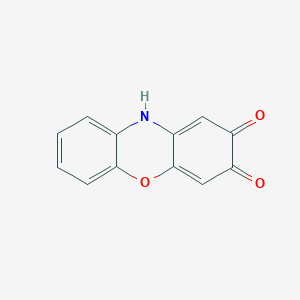
10H-phenoxazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-phenoxazine-2,3-dione is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and is used as a precursor for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 10H-phenoxazine-2,3-dione is not fully understood. However, it is believed to act as a radical scavenger, which helps to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties.
Effets Biochimiques Et Physiologiques
10H-phenoxazine-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help to prevent oxidative damage to cells. It has also been shown to have anti-inflammatory and antitumor properties. Additionally, it has been shown to have neuroprotective effects, which help to prevent damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
10H-phenoxazine-2,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 10H-phenoxazine-2,3-dione. One potential area of research is the development of new synthetic methods for the compound, which could lead to improved yields and lower costs. Another area of research is the exploration of its potential applications in the field of material science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, there is potential for the development of new drugs based on 10H-phenoxazine-2,3-dione, particularly in the field of anticancer therapy.
Conclusion:
In conclusion, 10H-phenoxazine-2,3-dione is a versatile compound with potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. Its antioxidant, anti-inflammatory, and antitumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 10H-phenoxazine-2,3-dione can be achieved through various methods, including the oxidation of phenoxazine with potassium permanganate, the reaction of phenoxazine with nitric acid, and the reaction of phenoxazine with sulfuric acid. The most common method for synthesizing 10H-phenoxazine-2,3-dione is the oxidation of phenoxazine with potassium permanganate. This method is preferred due to its simplicity and high yield.
Applications De Recherche Scientifique
10H-phenoxazine-2,3-dione has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. It is used as a precursor for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals. Its applications in organic chemistry include its use as a reagent for the synthesis of various compounds, including indoles and quinolines. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, including anticancer agents.
Propriétés
Numéro CAS |
1915-49-7 |
|---|---|
Nom du produit |
10H-phenoxazine-2,3-dione |
Formule moléculaire |
C12H7NO3 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
10H-phenoxazine-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-9-5-8-12(6-10(9)15)16-11-4-2-1-3-7(11)13-8/h1-6,13H |
Clé InChI |
JILUVIVDEFRTKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |
SMILES canonique |
C1=CC=C2C(=C1)NC3=CC(=O)C(=O)C=C3O2 |
Synonymes |
2-hydroxyisophenoxazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



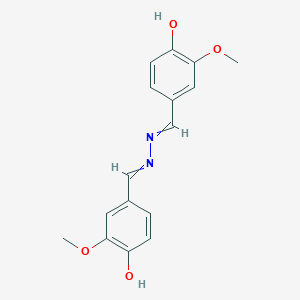
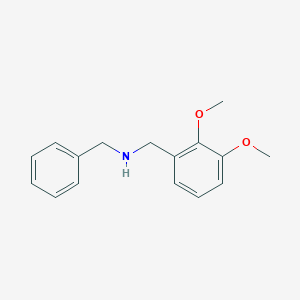
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
